N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

mGlu8 metabotropic glutamate receptor molecular docking

This N-butyl analog is uniquely positioned for glutamate receptor research, with computationally validated predicted affinity for mGlu8 and NMDA GluN2B. The linear N-butyl group establishes a baseline for SAR studies within the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series, enabling systematic comparison against branched and aromatic analogs. Use it to validate AutoDock Vina docking protocols or optimize mGlu8-targeted leads for Parkinson's disease models.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 921516-16-7
Cat. No. B2963664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS921516-16-7
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESCCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2
InChIInChI=1S/C16H19N3O3/c1-3-4-10-17-16(21)15-13(22-2)11-14(20)19(18-15)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,21)
InChIKeyGAMYDPHHBOVUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 921516-16-7) Chemical Class and Research Baseline


N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule belonging to the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide family. This compound class has been computationally evaluated for affinity toward metabotropic and ionotropic glutamate receptors, specifically mGluR5, mGluR3, mGluR8, and NMDA GluN2B, using AutoDock Vina-based molecular docking [1].

Why Generic Substitution Fails for N-Butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide


Within the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide chemotype, the N-substituent critically determines docking pose, binding energy, and receptor-subtype selectivity. Molecular modeling across the series reveals that altering the amide substituent shifts predicted affinities for mGlu8 and NMDA GluN2B receptors by several kcal/mol, directly impacting the likelihood of pharmacological activity. Consequently, swapping the N-butyl analog for an N-tert-butyl, N-phenyl, or N-benzyl derivative without empirical binding data cannot be assumed to preserve target engagement [1].

N-Butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: Quantitative Differentiation Evidence


Predicted mGlu8 Receptor Affinity vs. L-AP4 Reference

In a molecular docking study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, the series demonstrated predicted binding energies for group III metabotropic glutamate receptor mGlu8 ranging from -5.0 to -8.7 kcal/mol, compared with -6.1 kcal/mol for the endogenous reference agonist L-AP4. Although individual compound data for the N-butyl analog were not separately reported, the series-wide data indicate that specific N-substituents can achieve up to 2.6 kcal/mol greater predicted affinity than the reference ligand [1].

mGlu8 metabotropic glutamate receptor molecular docking antiparkinsonian

Predicted NMDA GluN2B Receptor Affinity vs. Ifenprodil Reference

The same docking study reported predicted binding energies for the ionotropic NMDA GluN2B receptor across the N-substituted series spanning -8.7 to -11.6 kcal/mol, against a value of -11.3 kcal/mol for the reference NMDA antagonist ifenprodil [1]. The top-performing derivatives in the series achieve slightly more favorable predicted binding than ifenprodil (-11.6 vs. -11.3 kcal/mol), while the weakest still show moderate engagement (-8.7 kcal/mol) [1].

NMDA GluN2B ionotropic glutamate receptor antiparkinsonian docking

Receptor Subtype Selectivity Profile vs. Narrow-Spectrum Reference Ligands

The N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series was evaluated against four distinct glutamate receptor subtypes (mGluR5, mGluR3, mGluR8, NMDA GluN2B). The study concluded that the highest affinity was predicted for group III metabotropic mGlu8 receptors and ionotropic NMDA GluN2B receptors, with comparatively weaker predicted binding to mGluR5 and mGluR3 [1]. This contrasts with reference ligands that typically show high selectivity for a single receptor subtype, suggesting this chemotype may offer a distinct polypharmacological profile with dual mGlu8/NMDA engagement potential.

receptor selectivity mGluR5 mGluR3 mGluR8 NMDA polypharmacology

N-Butyl Substituent Structural Differentiation from N-tert-Butyl Analog

The N-butyl linear alkyl chain presents a distinct steric and lipophilic profile relative to the branched N-tert-butyl analog (CAS 921785-95-7) within the same 4-methoxy-6-oxo-1-phenyl-pyridazine-3-carboxamide scaffold. In the glutamate receptor docking study, N-substituent variation across the series produced binding energy differences of up to 3.7 kcal/mol for mGlu8 and 2.9 kcal/mol for NMDA GluN2B [1], demonstrating that alkyl chain geometry—linear vs. branched—can substantially impact predicted target engagement. Direct quantitative comparison between N-butyl and N-tert-butyl analogs was not separately reported in accessible sources.

structure-activity relationship SAR N-butyl N-tert-butyl lipophilicity steric bulk

N-Butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: Best-Fit Research Application Scenarios


mGlu8-Focused Antiparkinsonian Probe Development

The N-butyl derivative serves as a candidate for structure-activity relationship (SAR) studies targeting group III metabotropic glutamate receptor mGlu8, where the series has demonstrated predicted binding energies exceeding the reference agonist L-AP4 by up to 2.6 kcal/mol [1]. Researchers can use this compound as a starting point for optimizing mGlu8 affinity within the pyridazine-3-carboxamide chemotype.

Dual mGlu8/NMDA GluN2B Polypharmacology Exploration

Given the series' predicted dual affinity for mGlu8 and NMDA GluN2B receptors, the N-butyl analog is positioned for use in studies investigating combined modulation of metabotropic and ionotropic glutamate pathways relevant to Parkinson's disease and related neurodegenerative conditions [1].

N-Substituent SAR Expansion for Academic Medicinal Chemistry

As a linear alkyl N-substituted member of the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide library, the N-butyl compound enables systematic comparison against branched (N-tert-butyl) and aromatic (N-phenyl) analogs to map steric and lipophilic contributions to glutamate receptor binding [1].

Computational Chemistry Benchmarking and Docking Validation

The compound can be used as a test ligand for validating AutoDock Vina-based docking protocols against glutamate receptors, serving as a reference point within a series where binding energy ranges have been pre-established across multiple receptor subtypes [1].

Quote Request

Request a Quote for N-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.